Z-Asp(OMe)-OH

Overview

Description

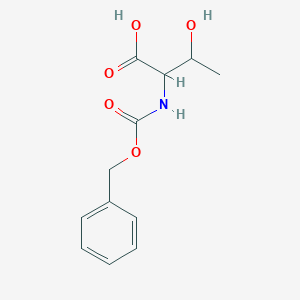

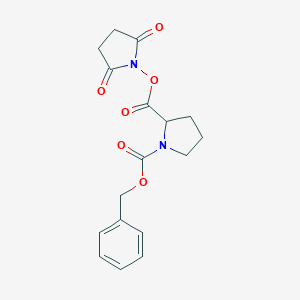

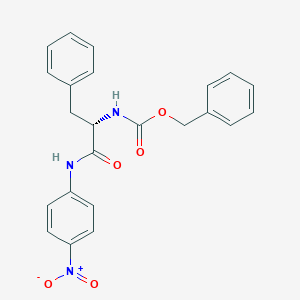

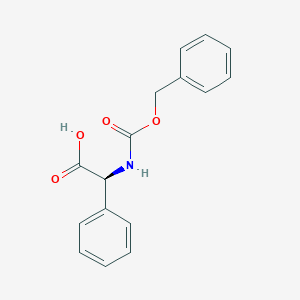

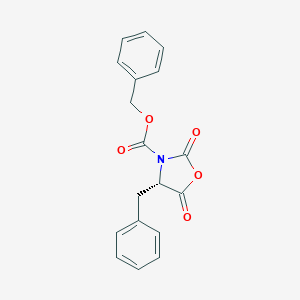

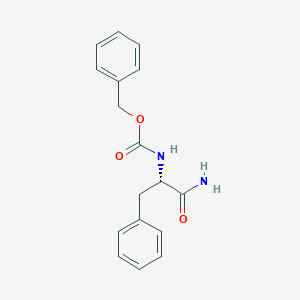

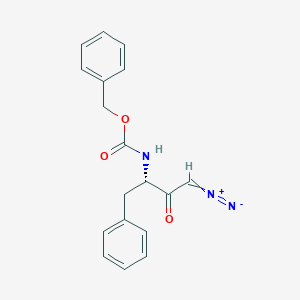

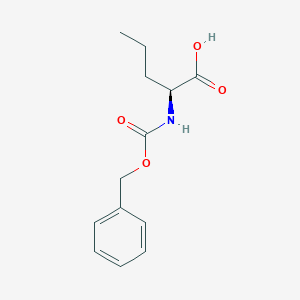

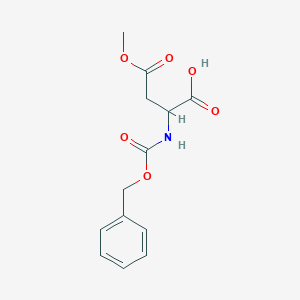

Z-Asp(OMe)-OH, also known as N-Cbz-L-aspartic acid α-methyl ester, is a derivative of aspartic acid. This compound is often used in peptide synthesis and serves as a building block for more complex molecules. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a methyl ester functional group.

Mechanism of Action

Target of Action

Z-Asp(OMe)-OH, an aspartic acid derivative, primarily targets bacterial extracellular metalloproteases (BEMPs) . These are a large group of metal-containing proteases secreted by heterotrophic bacteria . BEMPs are endoproteases that harbor one catalytic Zn 2+ in the active centers .

Mode of Action

It is known that metalloproteases, like bemps, function by activating a water molecule, which serves as a nucleophile in catalysis . This activation is facilitated by the presence of a metal ion, usually Zn 2+, in their active centers .

Biochemical Pathways

this compound, being an aspartic acid derivative, may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage . .

Pharmacokinetics

It is soluble in dmso at 20 mm , suggesting that it may have good bioavailability in environments where DMSO is present.

Result of Action

Given its potential role in influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage , it may have significant effects on cellular metabolism and physiology.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its solubility in DMSO suggests that its action may be influenced by the presence of DMSO in the environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asp(OMe)-OH typically involves the protection of the amino group of aspartic acid with a benzyloxycarbonyl group, followed by esterification of the carboxyl group. One common method involves the reaction of L-aspartic acid with benzyl chloroformate in the presence of a base to form the N-Cbz-L-aspartic acid. This intermediate is then treated with methanol and a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Z-Asp(OMe)-OH undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Amidation: The carboxyl group can react with amines to form amides.

Deprotection: The benzyloxycarbonyl group can be removed under acidic or hydrogenolytic conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Amidation: Requires coupling reagents such as carbodiimides (e.g., DCC) and catalysts like DMAP.

Deprotection: Achieved using trifluoroacetic acid or palladium on carbon with hydrogen gas.

Major Products

Hydrolysis: Produces L-aspartic acid and methanol.

Amidation: Forms N-Cbz-L-aspartyl amides.

Deprotection: Yields L-aspartic acid derivatives without the Cbz group.

Scientific Research Applications

Z-Asp(OMe)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block for synthesizing peptides and proteins.

Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

Biochemical Studies: Utilized in the study of enzyme-substrate interactions and protein folding.

Comparison with Similar Compounds

Similar Compounds

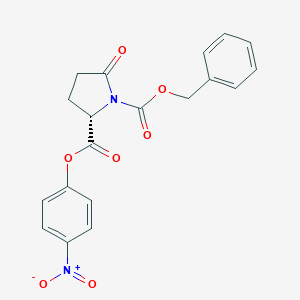

Z-Val-Ala-Asp(OMe)-FMK: Another peptide derivative with similar protective groups and ester functionalities.

Z-Glu(OMe)-OH: A glutamic acid derivative with a benzyloxycarbonyl group and a methyl ester.

Uniqueness

Z-Asp(OMe)-OH is unique due to its specific combination of functional groups, which make it particularly useful in peptide synthesis. Its stability and reactivity under various conditions allow for versatile applications in chemical and biochemical research.

Properties

IUPAC Name |

4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-19-11(15)7-10(12(16)17)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMBNDDHIBIDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3160-47-2 | |

| Record name | 3160-47-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.